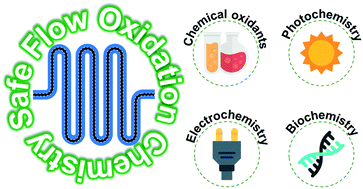Continuous flow technology-a tool for safer oxidation chemistry
Reaction Chemistry & Engineering Pub Date: 2022-01-11 DOI: 10.1039/D1RE00520K
Abstract
The oxidation reaction is one of the most important transformations in synthetic chemistry, allowing for the introduction and modification of various functional groups. Continuous flow chemistry involving the use of channels or tubing to conduct a reaction has received a remarkable amount of attention in academia and industry. The technology provides reduced reaction times, higher selectivities, straightforward scalability, and the possibility to safely use hazardous intermediates and gaseous reactants. This review presents an up-to-date overview of oxidation chemistry using various oxidants in continuous flow microreactors. In addition, the advantages of using molecular oxygen as the most environmentally benign oxidant in photochemistry and biochemistry are discussed.


Recommended Literature
- [1] Click chemistry-assisted synthesis of triazolo linked podophyllotoxin conjugates as tubulin polymerization inhibitors†
- [2] Defining oxyanion reactivities in base-promoted glycosylations†‡
- [3] Robustness of the extraction step when parallel factor analysis (PARAFAC) is used to quantify sulfonamides in kidney by high performance liquid chromatography-diode array detection (HPLC-DAD)
- [4] Optimization of double-vortex-assisted matrix solid-phase dispersion for the rapid determination of paraben preservative residues in leafy vegetables†
- [5] Control of coordination chemistry in both the framework and the pore channels of mesoporous hybrid materials†
- [6] Weaving an infinite 3-D supramolecular network via AuI⋯AuIII aurophilicity and C–H⋯Cl hydrogen bonding†
- [7] To assemble or fold?†
- [8] Tortuosity and mass transfer limitations in industrial hydrotreating catalysts: effect of particle shape and size distribution†
- [9] Primitive chain network simulations for the interrupted shear response of entangled polymeric liquids
- [10] Convergent approach to complex spirocyclic pyrans: practical synthesis of the oxa-pinnaic acid core†










